(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate
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Description
(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Reaction Synthesis
A study by Cao et al. (2018) explored the multicomponent reaction involving l-proline, isatins, and methyl propiolates, leading to the unexpected formation of 2-(oxoindolin-3-ylidene)propylidene)pyrrolidin-1-yl)acrylates. These products underwent further conversion into nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and eight-membered azocino[1,2-a]benzo[c][1,5]diazocines, showcasing the compound's role in constructing complex polyheterocyclic systems. This highlights its utility in synthesizing novel organic frameworks which could have implications in material science, pharmacology, and synthetic chemistry (Cao et al., 2018).
Photochemical Behavior in Synthesis
Research on the photochemical reduction of pyrimidinols by Pfoertner (1975) suggests that the chemical compound can be involved in photochemical reactions leading to the formation of addition products and dihydrodimers. These reactions are indicative of its potential application in photochemically driven synthetic processes, which could be leveraged in the development of light-sensitive materials or in the study of photophysics (Pfoertner, 1975).
Novel Heterocyclic System Formation
Deady and Devine (2006) demonstrated the transformation of aminonaphthyridinones through the Hofmann rearrangement and subsequent reactions to yield new heterocyclic systems such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-ones. This work underscores the compound's utility in generating novel heterocycles, which could have diverse applications ranging from drug discovery to the development of new materials (Deady & Devine, 2006).
Properties
IUPAC Name |
methyl (2S)-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(15(21)23-2)17-16(22)18-7-11-6-12(9-18)13-4-3-5-14(20)19(13)8-11/h3-5,10-12H,6-9H2,1-2H3,(H,17,22)/t10-,11+,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGAXLCYJEFEL-TUAOUCFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)N1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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